5-Keto Vioxx

Descripción

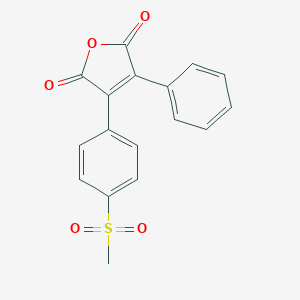

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-phenylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZJWBAPABMSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479644 | |

| Record name | 5-Keto Vioxx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179175-15-6 | |

| Record name | 5-Keto Vioxx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Formation and Biotransformation of 5 Keto Vioxx

Enzymatic Pathways Involved in 5-Keto Vioxx Formation

The conversion of Rofecoxib (B1684582) to this compound is primarily an oxidative process. This transformation is carried out by both cytochrome P450 (CYP450) and non-CYP450 enzyme systems.

The primary pathway for the formation of this compound is an NADPH-dependent oxidation reaction catalyzed by the cytochrome P450 superfamily of enzymes, which are most active in liver microsomes. nih.gov In vitro studies using human liver microsomes and cDNA-expressed P450s have identified the specific isoforms involved in this reaction. The oxidation of Rofecoxib to this compound is predominantly carried out by CYP enzymes. psu.edu

Research has shown that at varying substrate concentrations of Rofecoxib, different CYP isoforms exhibit different levels of activity. The table below details the catalytic efficiency of various human P450 isoforms in the formation of this compound.

| P450 Isoform | Activity at 10 µM Rofecoxib (pmol/min/nmol P450) | Activity at 60 µM Rofecoxib (pmol/min/nmol P450) |

|---|---|---|

| CYP1A2 | 1.2 | 2.8 |

| CYP2C8 | 0.0 | 0.0 |

| CYP2C9 | 1.5 | 2.4 |

| CYP2D6 | 0.0 | 0.0 |

| CYP3A4 | 1.4 | 4.4 |

Data sourced from in vitro studies with human P450 cDNA expression systems. psu.edu

In addition to the well-established CYP450-mediated pathway, a significant portion of this compound formation occurs through a non-cytochrome P450 mechanism. psu.edu Studies utilizing human liver S9 fractions, which contain both microsomal and cytosolic enzymes, have revealed an NAD+-dependent oxidative pathway. nih.gov This non-CYP450 pathway is responsible for approximately 40% of the total formation of this compound from Rofecoxib in these in vitro systems. nih.govpsu.edu

Cellular and Subcellular Localization of this compound Generating Enzymes

The enzymatic systems responsible for the biotransformation of Rofecoxib are localized in specific subcellular compartments, primarily within the liver. The location of these enzymes dictates the metabolic route taken.

The formation of this compound is highly dependent on the subcellular fraction. nih.govpsu.edu The NADPH-dependent oxidation of Rofecoxib to this compound is a process that predominantly occurs in liver microsomes, which are vesicles formed from the endoplasmic reticulum where cytochrome P450 enzymes are embedded. nih.govpsu.edu

Conversely, the cytosol, the aqueous component of the cytoplasm, contains enzymes that favor the reduction of Rofecoxib to other metabolites, such as the 3,4-dihydrohydroxy acid derivatives. nih.gov The cytosol is also the primary site for the "back reduction" of this compound to Rofecoxib, a reaction that is NADPH-dependent. psu.edu The catalytic rate for this reduction is significantly higher in cytosolic enzymes (4 pmol/mg protein/min) compared to microsomal enzymes (0.16 pmol/mg protein/min). psu.edu

The metabolism of Rofecoxib, including the formation and relevance of this compound, exhibits notable differences across various species. While the fundamental pathways may be similar, their quantitative importance can vary significantly.

In humans, the major biotransformation pathway of Rofecoxib involves the formation of this compound, which is then primarily converted to its O-beta-D-glucuronide conjugate. researchgate.netnih.gov The direct interconversion between Rofecoxib and this compound is not considered a quantitatively significant pathway in humans. nih.gov In contrast, this interconversion is a more prominent feature in the metabolism of Rofecoxib in rats. nih.gov

The table below summarizes the major metabolites of Rofecoxib found in the urine and bile of different species.

| Species | Major Metabolites | Reference |

|---|---|---|

| Human | 5-hydroxyrofecoxib-O-beta-D-glucuronide, rofecoxib-3',4'-trans-dihydrodiol, 4'-hydroxyrofecoxib-O-beta-D-glucuronide | nih.gov |

| Rat | 5-hydroxyrofecoxib-O-beta-D-glucuronide (major in urine and bile), 5-hydroxyrofecoxib, rofecoxib-3',4'-dihydrodiol | nih.gov |

| Dog | 5-hydroxyrofecoxib-O-beta-D-glucuronide (urine), trans-3,4-dihydro-rofecoxib (urine), 5-hydroxyrofecoxib (bile) | nih.gov |

Further Biotransformation of this compound

Once formed, this compound (5-hydroxyrofecoxib) undergoes further metabolic conversions. The most significant subsequent pathway is conjugation with glucuronic acid. The formation of 5-hydroxyrofecoxib-O-beta-D-glucuronide is a major biotransformation route in humans, rats, and dogs, facilitating its excretion. researchgate.netnih.gov

Another identified metabolic route for this compound is its reduction back to the parent compound, Rofecoxib. psu.edu This "back reduction" is catalyzed primarily by NADPH-dependent enzymes located in the liver cytosol. nih.govpsu.edu In incubations with dialyzed liver cytosol (lacking NADPH), Rofecoxib can also undergo net hydration to form 3,4-dihydro-5-hydroxyrofecoxib. nih.govpsu.edu

Glucuronidation of Hydroxy Derivatives

A significant pathway in the metabolism of rofecoxib involves the oxidation of the parent compound to its 5-hydroxy derivative, 5-hydroxyrofecoxib. This reaction is predominantly carried out by liver microsomal enzymes and is dependent on NADPH. psu.edu In addition to this NADPH-dependent pathway, S9 fractions of the liver have demonstrated an NAD+-dependent formation of 5-hydroxyrofecoxib, indicating that non-cytochrome P450 enzymes also contribute to its formation. psu.eduresearchgate.net

Once formed, 5-hydroxyrofecoxib undergoes conjugation with glucuronic acid. This process, known as glucuronidation, results in the formation of diastereomeric 5-hydroxyrofecoxib-O-beta-D-glucuronide conjugates. nih.gov This conjugation step is a common detoxification pathway that increases the water solubility of the metabolite, facilitating its excretion from the body, primarily in the urine and bile. nih.gov In rats, 5-hydroxyrofecoxib-O-beta-D-glucuronide has been identified as the major metabolite excreted. nih.gov

Reductive Pathways and "Back Reduction" to Parent Compound

In addition to oxidation, rofecoxib undergoes reduction to form cis- and trans-dihydro derivatives. researchgate.net A noteworthy aspect of rofecoxib metabolism is the "back reduction" of its oxidized metabolite, 5-hydroxyrofecoxib, to the parent compound, rofecoxib. psu.edu This biotransformation is primarily catalyzed by cytosolic enzymes and is dependent on NADPH. psu.edu

This reversible metabolism has been observed to contribute to a second peak in plasma concentrations of rofecoxib after its initial absorption and metabolism, a phenomenon linked to enterohepatic recycling. psu.edu However, it is important to note that while this interconversion between rofecoxib and 5-hydroxyrofecoxib is significant in rats, it does not appear to be a quantitatively important pathway in humans. psu.edu

Kinetic Analysis of Rofecoxib Metabolism

The kinetic profile of rofecoxib's metabolism provides insight into the efficiency and capacity of the enzymes involved in its biotransformation.

Reaction Rates and Enzyme Kinetics (Km, Vmax)

Detailed kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the specific formation and elimination of 5-hydroxyrofecoxib are not extensively reported in the available literature. However, some kinetic data related to rofecoxib's interaction with metabolic enzymes have been described. For instance, rofecoxib has been shown to be a metabolism-dependent inhibitor of the cytochrome P450 enzyme CYP1A2. nih.gov The inactivation of CYP1A2 by rofecoxib was found to have a KI (inhibitor concentration that supports half the maximal rate of inactivation) of 4.8 microM and a kinact (maximal rate of inactivation) of 0.07 min-1. nih.gov The initial inhibition of phenacetin (B1679774) O-deethylation, a marker of CYP1A2 activity, by rofecoxib showed an IC50 of 23.0 microM, which decreased to 4.2 microM after preincubation, indicating a more potent inhibition by a rofecoxib metabolite. nih.gov

Table 1: Kinetic Parameters of Rofecoxib's Interaction with CYP1A2

| Parameter | Value | Description |

|---|---|---|

| IC50 (no preincubation) | 23.0 µM | Concentration of rofecoxib that causes 50% inhibition of phenacetin O-deethylation. |

| IC50 (with preincubation) | 4.2 µM | Concentration of rofecoxib that causes 50% inhibition of phenacetin O-deethylation after preincubation with microsomes and NADPH. |

| KI | 4.8 µM | Inhibitor concentration that supports half the maximal rate of CYP1A2 inactivation. |

| kinact | 0.07 min-1 | Maximal rate of CYP1A2 inactivation. |

Data sourced from a study on the in vitro inhibition of CYP1A2 by rofecoxib. nih.gov

Factors Influencing Metabolic Ratios

The balance between the different metabolic pathways of rofecoxib can be influenced by several factors, including genetic variations in metabolic enzymes and the co-administration of other drugs.

Genetic Polymorphisms: While specific data on genetic polymorphisms directly affecting the metabolic ratio of 5-hydroxyrofecoxib is limited, studies on the related COX-2 inhibitor celecoxib (B62257) have shown that genetic variants of the CYP2C9 enzyme can significantly alter its metabolism. nih.govresearchgate.net Individuals with certain CYP2C9 genotypes, such as CYP2C9*3, exhibit reduced clearance of celecoxib. researchgate.netdrugbank.com Given that CYP enzymes play a role, albeit minor, in rofecoxib metabolism, it is plausible that genetic variations could influence its metabolic profile, though further research is needed in this area. drugbank.com Studies have also suggested that genetic polymorphisms in genes related to inflammation, such as those for prostaglandin-endoperoxide synthase-1 (PTGS1) and C-reactive protein (CRP), may modulate the risk associated with NSAID use. nih.gov

Co-administered Drugs: The metabolism of rofecoxib can be altered by other drugs. For example, rifampin, a potent inducer of general hepatic metabolism, can decrease plasma concentrations of rofecoxib. drugbank.com Conversely, drugs that inhibit the metabolic enzymes involved in rofecoxib's biotransformation could potentially increase its plasma levels and alter the ratio of its metabolites. Rofecoxib itself can act as a metabolism-dependent inhibitor of CYP1A2, which could lead to interactions with other drugs that are substrates of this enzyme. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-hydroxyrofecoxib |

| Rofecoxib |

| cis-dihydro derivatives |

| trans-dihydro derivatives |

| 5-hydroxyrofecoxib-O-beta-D-glucuronide |

| Rifampin |

| Celecoxib |

Pharmacological Activity of 5 Keto Vioxx

In Vitro Investigations of Cyclooxygenase (COX) Inhibition

In vitro studies are fundamental to characterizing the activity of a compound on specific enzymes. For nonsteroidal anti-inflammatory drugs (NSAIDs), the primary targets are the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2.

Selective COX-2 Inhibition Profile

The principal metabolites of Rofecoxib (B1684582), which include the cis-dihydro, trans-dihydro, and 5-hydroxy derivatives, have been evaluated for their ability to inhibit COX enzymes. Studies have concluded that these metabolites are inactive as COX-2 inhibitors. drugbank.com This is in stark contrast to the parent compound, Rofecoxib, which is a potent and highly selective COX-2 inhibitor. drugbank.comnih.gov The metabolic transformation of Rofecoxib, primarily through reduction and oxidation by cytosolic enzymes, results in compounds that lack the pharmacological activity of the parent drug. drugbank.compsu.edu

Comparison of Inhibitory Potency with Rofecoxib and other NSAIDs

Given that 5-Keto Vioxx (5-hydroxyrofecoxib) is pharmacologically inactive as a COX inhibitor, its inhibitory potency is negligible when compared to Rofecoxib and other traditional NSAIDs. Rofecoxib demonstrated potent COX-2 inhibition with a very high COX-1/COX-2 IC50 ratio, signifying its selectivity. For instance, ex vivo studies in healthy volunteers showed that Rofecoxib significantly inhibited COX-2 activity with minimal effect on COX-1. nih.gov Other NSAIDs, such as ibuprofen (B1674241) and naproxen, inhibit both enzymes to varying degrees.

The table below provides a comparative view of the COX inhibitory activity of Rofecoxib and other NSAIDs, highlighting the inactivity of its metabolite.

| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Profile |

|---|---|---|---|

| This compound (5-hydroxyrofecoxib) | Inactive drugbank.com | Inactive drugbank.com | N/A |

| Rofecoxib | Minimal Inhibition nih.gov | Potent Inhibition nih.gov | Highly COX-2 Selective drugbank.comualberta.ca |

| Ibuprofen | Potent Inhibition nih.gov | Potent Inhibition nih.gov | Non-selective |

| Naproxen | Potent Inhibition nih.gov | Potent Inhibition nih.gov | Non-selective |

| Celecoxib (B62257) | Weak Inhibition | Potent Inhibition | COX-2 Selective |

Impact on Prostaglandin (B15479496) Synthesis and Eicosanoid Pathways

The inhibition of COX enzymes directly impacts the synthesis of prostaglandins (B1171923) and other eicosanoids, which are key mediators of inflammation, pain, and homeostatic physiological processes.

Modulation of Prostaglandin E2 (PGE2) Formation

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain, produced via the COX-2 pathway at inflammatory sites. nps.org.au Rofecoxib, as a potent COX-2 inhibitor, was shown to effectively reduce the synthesis of PGE2. nih.gov For example, in patients with Barrett's esophagus, treatment with Rofecoxib led to a 59% decrease in PGE2 content in biopsy specimens. nih.gov

Because this compound (5-hydroxyrofecoxib) is an inactive metabolite with no significant inhibitory effect on COX-2, it does not modulate the formation of Prostaglandin E2. drugbank.com Its formation represents a step in the metabolic clearance of Rofecoxib rather than a contribution to the drug's pharmacological effect.

Effects on Prostacyclin (PGI2) and Thromboxane (B8750289) (TXA2) Synthesis

The balance between prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation primarily synthesized via COX-2 in endothelial cells, and thromboxane A2 (TXA2), a vasoconstrictor and potent platelet aggregator synthesized via COX-1 in platelets, is critical for cardiovascular homeostasis. nps.org.autaylorandfrancis.com

The cardiovascular risk associated with Rofecoxib was linked to its potent inhibition of COX-2, which suppresses the production of cardioprotective PGI2, without the corresponding inhibition of platelet COX-1-derived TXA2. jci.orgnih.govresearchgate.net This creates a prothrombotic imbalance. Studies showed Rofecoxib reduced systemic PGI2 synthesis by 50% to 60% while having little effect on platelet-derived TXA2. nih.gov

As an inactive compound, this compound (5-hydroxyrofecoxib) does not inhibit either COX-1 or COX-2 and therefore has no direct effect on the synthesis of prostacyclin or thromboxane. drugbank.com It does not contribute to the prothrombotic imbalance associated with its parent compound.

The table below summarizes the effects on these key eicosanoids.

| Compound | Effect on PGI2 Synthesis | Effect on TXA2 Synthesis | Resulting Imbalance |

|---|---|---|---|

| This compound (5-hydroxyrofecoxib) | None (Inactive Metabolite) drugbank.com | None (Inactive Metabolite) drugbank.com | None |

| Rofecoxib | Inhibited (via COX-2) nih.gov | Spared (COX-1 mediated) nih.gov | Prothrombotic nps.org.aujci.org |

| Aspirin (B1665792) (low-dose) | Minimally affected wikipedia.org | Potently Inhibited (via COX-1) wikipedia.org | Antithrombotic |

Influence on PGI2/TXA2 Ratio and Cardiovascular Homeostasis

The prevailing theory to explain the cardiovascular events associated with Rofecoxib centers on its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov This selectivity creates an imbalance in the production of two key eicosanoids that regulate cardiovascular homeostasis: prostacyclin (PGI2) and thromboxane A2 (TXA2). nih.gov

PGI2, synthesized predominantly via COX-2 in vascular endothelial cells, is a potent vasodilator and an inhibitor of platelet aggregation. nih.gov In contrast, TXA2, synthesized in platelets via the cyclooxygenase-1 (COX-1) enzyme, is a powerful vasoconstrictor and a promoter of platelet aggregation. nih.gov By selectively inhibiting COX-2, Rofecoxib significantly reduces the production of vasculoprotective PGI2 while having little to no effect on the production of pro-thrombotic TXA2 from COX-1. drugbank.comnih.gov This disruption skews the homeostatic balance, favoring a prothrombotic and vasoconstrictive state.

This effect is demonstrated by measuring the stable metabolites of these compounds. Studies show that Rofecoxib administration leads to a significant reduction in plasma levels of 6-keto-prostaglandin F1α (6-keto-PGF1α), the stable metabolite of PGI2. nih.govopencardiovascularmedicinejournal.comresearchgate.net The resulting increase in the TXA2/PGI2 ratio is believed to reflect a higher risk of vascular complications. nih.gov

| Compound | Dose | Effect on PGI2 Metabolite (6-keto-PGF1α) | Reference |

|---|---|---|---|

| Rofecoxib | 50 mg (single dose) | Reduced plasma levels to 74% of basal value | nih.govopencardiovascularmedicinejournal.com |

Interaction with Other Biological Targets

Potential for Lipoxygenase Pathway Modulation

There is no direct evidence to suggest that Rofecoxib or its metabolites are significant inhibitors of the 5-lipoxygenase (5-LOX) pathway, which is responsible for producing inflammatory leukotrienes. d-nb.info The development of dual inhibitors for both COX-2 and 5-LOX is a therapeutic strategy aimed at creating anti-inflammatory drugs with an improved safety profile, implying that selective COX-2 inhibitors like Rofecoxib lack this dual action. d-nb.info

However, a functional interaction exists between the two pathways. A "crossover" biosynthetic pathway has been identified where 5-LOX and COX-2 can act consecutively on arachidonic acid to produce a class of compounds known as hemiketals (HKD2 and HKE2). nih.gov This process requires an initial transformation by 5-LOX followed by a COX-2-dependent oxygenation. nih.gov Therefore, by inhibiting COX-2, Rofecoxib would inherently modulate the output of this specific crossover pathway, though the direct physiological consequence of this particular modulation is still under investigation. In contrast, other drugs like aspirin can actively modify the COX-2 enzyme to produce anti-inflammatory lipoxins, a function not attributed to Rofecoxib. wikipedia.org

Effects on Platelet Aggregation

Consistent with its selective inhibition of COX-2 over COX-1, Rofecoxib does not directly inhibit platelet function in the manner of non-selective NSAIDs like aspirin. drugbank.comwikipedia.org Studies have repeatedly shown that Rofecoxib does not inhibit platelet aggregation induced by arachidonic acid and does not affect bleeding time. wikipedia.orgnih.gov This lack of interference with platelet function holds true even during the perioperative period. nih.gov

However, a more nuanced, indirect effect on platelets has been observed. By suppressing the formation of the platelet inhibitor PGI2, Rofecoxib can enhance platelet aggregation induced by other agonists, such as adenosine (B11128) diphosphate (B83284) (ADP). nih.govopencardiovascularmedicinejournal.com In studies using fresh whole blood, a single 50 mg dose of Rofecoxib was found to increase ADP-induced platelet aggregation to 152% of the basal level. nih.gov This pro-aggregatory effect is not a direct action on the platelet itself but a consequence of removing the inhibitory influence of PGI2.

| Aggregation Inducer | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Arachidonic Acid (AA) | No significant inhibition | Lack of COX-1 inhibition | nih.gov |

| Adenosine Diphosphate (ADP) | Enhanced aggregation | Indirect effect via inhibition of PGI2 (a platelet inhibitor) | nih.gov |

Interaction with Other Receptors or Enzymes

Prostacyclin Synthase (PGIS): Research on human umbilical vein endothelial cells (HUVEC) has revealed that Rofecoxib can directly inhibit prostacyclin synthase, the enzyme that converts the COX product PGH2 into PGI2. nih.gov This action was identified as a non-competitive inhibition and was not observed with the COX-2 inhibitor celecoxib. This suggests a secondary mechanism, independent of COX-2 inhibition, by which Rofecoxib can suppress prostacyclin levels. nih.gov

Cytochrome P450 System: While the metabolism of Rofecoxib itself is primarily handled by cytosolic reductases, evidence points to an interaction with certain cytochrome P450 enzymes. drugbank.com A metabolomics study found that chronic administration of Rofecoxib resulted in a dramatic, over 120-fold increase in the blood levels of 20-hydroxyeicosatetraenoic acid (20-HETE). nih.gov This was attributed to Rofecoxib inhibiting the degradation of 20-HETE, a potent vasoconstrictor, which is primarily metabolized by CYP4A and CYP4F2 enzymes. nih.gov

Metabolizing Enzymes: The primary elimination of Rofecoxib occurs through hepatic metabolism by cytosolic reductases. nih.gov Additionally, it is a known substrate for glucuronidation by the enzymes UGT2B7 and UGT2B15. nih.gov

Toxicological Profile of 5 Keto Vioxx

Cardiovascular System Toxicity Mechanisms

The cardiovascular toxicity associated with rofecoxib (B1684582), and potentially its metabolites like 5-Keto Vioxx, is a complex issue involving multiple proposed mechanisms. These mechanisms primarily revolve around the disruption of eicosanoid balance, induction of oxidative stress, formation of reactive intermediates, effects on endothelial function, and the accumulation of specific arachidonic acid metabolites.

Imbalance of Vasoactive Prostanoids (PGI2/TXA2)

A widely accepted mechanism for the cardiovascular risk associated with selective COX-2 inhibitors, including rofecoxib, is the disruption of the balance between prostacyclin (PGI2) and thromboxane (B8750289) A2 (TXA2) wikidoc.orgsemanticscholar.orguni-muenchen.de. COX enzymes metabolize arachidonic acid into various prostanoids, including PGI2 and TXA2 uni-muenchen.deimpactfactor.org. PGI2 is primarily produced by endothelial cells and has vasodilatory and anti-platelet aggregation properties, mediated largely by COX-2 semanticscholar.orguni-muenchen.de. TXA2 is mainly produced by platelets via COX-1 and promotes vasoconstriction and platelet aggregation semanticscholar.orguni-muenchen.de. Selective inhibition of COX-2 by drugs like rofecoxib reduces the production of PGI2 while leaving COX-1-mediated TXA2 production largely unaffected semanticscholar.orguni-muenchen.de. This imbalance shifts the physiological state towards a prothrombotic environment, increasing the risk of cardiovascular events semanticscholar.orguni-muenchen.de.

While the direct effect of this compound on this balance is not as extensively documented as that of the parent compound, the role of COX-2 inhibition in this mechanism is well-established semanticscholar.orguni-muenchen.de. Studies on rofecoxib have shown a reduction in the biosynthesis of PGI2 ahajournals.org.

Pro-oxidant Effects and Oxidative Stress Induction

Oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can contribute to cellular damage and dysfunction nih.govnih.govmdpi.com. Some research suggests that rofecoxib, and potentially its metabolites, may exert pro-oxidant effects wikipedia.orgresearchgate.net. Pro-oxidants are chemicals that induce oxidative stress by generating ROS or inhibiting antioxidant systems nih.govwikipedia.org.

Studies have indicated that rofecoxib can increase the susceptibility of lipids in low-density lipoproteins (LDL) and cell membranes to oxidative damage researchgate.net. This pro-oxidant activity has been proposed as a potential contributor to its cardiotoxicity researchgate.net. The mechanism may involve the alteration of lipid structure and the formation of reactive intermediates researchgate.net.

Formation of Reactive Intermediates (e.g., Maleic Anhydride)

The chemical structure of rofecoxib, specifically its unsaturated lactone ring, has been implicated in the formation of reactive intermediates through oxidation researchgate.net. Under physiological conditions, the conjugate base of rofecoxib can react with oxygen to form a reactive maleic anhydride (B1165640) derivative researchgate.net. This reactive intermediate has the potential to interact with nucleophilic groups in biological molecules, such as amino acids in proteins, potentially contributing to toxicity researchgate.net.

This facile auto-oxidation to a reactive intermediate has been argued as a possible reason for the higher toxicity observed with rofecoxib compared to some other COX-2 inhibitors that lack this structural feature researchgate.net.

Effects on Endothelial Function

Endothelial cells play a crucial role in maintaining vascular health by producing vasoactive substances and regulating platelet function and inflammation mdpi.com. Dysfunction of the endothelium is a key factor in the development of cardiovascular diseases.

Selective COX-2 inhibition can affect endothelial function, primarily through the reduced production of endothelial PGI2, which is a potent vasodilator and inhibitor of platelet aggregation semanticscholar.orguni-muenchen.de. This reduction in PGI2 can lead to impaired vasodilation and an increased tendency for thrombosis semanticscholar.orguni-muenchen.de. While direct studies specifically on the effect of this compound on endothelial function are limited in the provided search results, the impact of the parent compound's mechanism of action on the endothelium is a significant aspect of its cardiovascular toxicity.

Accumulation of Arachidonic Acid Metabolites (e.g., 20-HETE)

Arachidonic acid is metabolized through several pathways, including the cyclooxygenase pathway and the cytochrome P450 pathway impactfactor.orghmdb.ca. One important metabolite produced by the cytochrome P450 pathway is 20-hydroxyeicosatetraenoic acid (20-HETE) hmdb.ca. 20-HETE is a vasoactive lipid mediator that can cause vasoconstriction and has been implicated in various cardiovascular processes hmdb.caphysiology.org.

Research has shown that chronic administration of rofecoxib can lead to a significant increase in the levels of 20-HETE nih.govphysiology.org. This increase is hypothesized to be due, in part, to the inhibition of 20-HETE's metabolism by COX enzymes nih.govphysiology.org. Elevated levels of 20-HETE have been correlated with a shortened bleeding time in murine models and have been suggested to contribute to the adverse cardiovascular events associated with rofecoxib nih.gov.

Data from a murine study illustrating the effect of rofecoxib on 20-HETE levels is presented in the table below:

| Treatment Group | Plasma 20-HETE Levels (fold increase vs. control) |

| Control | 1.0 |

| Rofecoxib (3 months) | >120 |

Table 1: Effect of Rofecoxib on Plasma 20-HETE Levels in a Murine Model nih.gov

This significant accumulation of 20-HETE is considered a potential mechanism contributing to the cardiovascular issues observed with rofecoxib nih.gov.

Gastrointestinal System Toxicity

Selective COX-2 inhibitors were developed with the aim of reducing the gastrointestinal (GI) toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2 semanticscholar.orgresearchgate.net. COX-1 plays a protective role in the GI tract by mediating the synthesis of prostaglandins (B1171923) that maintain the integrity of the gastric lining wikidoc.org. By selectively inhibiting COX-2, these drugs were expected to spare the COX-1-dependent protective mechanisms in the stomach wikidoc.org.

Clinical trials, such as the VIGOR study, demonstrated that rofecoxib had a lower risk of gastrointestinal toxicity compared to naproxen, a non-selective NSAID sajaa.co.zanpr.org. However, GI toxicity can still occur with selective COX-2 inhibitors. While the primary focus of concern with rofecoxib shifted to cardiovascular safety, the potential for GI adverse effects, although reduced compared to traditional NSAIDs, remains relevant. drugs.com

The mechanisms of GI toxicity with NSAIDs, in general, involve the inhibition of prostaglandin (B15479496) synthesis, which can lead to increased acid secretion, decreased mucus and bicarbonate production, reduced mucosal blood flow, and impaired epithelial cell repair researchgate.net. While selective COX-2 inhibitors aim to minimize these effects by sparing COX-1, complete selectivity is rarely achieved, and other mechanisms may also contribute to GI issues researchgate.net.

Specific research detailing the gastrointestinal toxicity profile solely of the metabolite this compound is limited in the provided search results. However, the context of rofecoxib's GI safety profile, which showed reduced but not eliminated GI risk compared to non-selective NSAIDs, is important to consider.

Impact on Gastroduodenal Mucosa Integrity

Specific research findings and data tables detailing the impact of this compound on gastroduodenal mucosa integrity were not identified in the performed searches. Studies on the gastroduodenal effects of NSAIDs, including Rofecoxib, are available and discuss mechanisms related to cyclooxygenase inhibition and mucosal damage researchgate.netsci-hub.senih.gov. However, these findings are not directly attributable to this compound.

Comparison of Gastrointestinal Event Rates with Rofecoxib and other NSAIDs

Comparative data on gastrointestinal event rates specifically for this compound against Rofecoxib or other NSAIDs were not found in the search results. Clinical trials such as the VIGOR study have compared the gastrointestinal safety of Rofecoxib with non-selective NSAIDs like naproxen, indicating a lower incidence of certain gastrointestinal events with Rofecoxib researchgate.netwikipedia.orgpharmaceutical-journal.comjpp.krakow.plviamedica.plscispace.com. However, this data pertains to Rofecoxib and not directly to this compound.

Hepatic System Toxicity

Potential for Drug-Induced Liver Injury

Information specifically linking this compound to Drug-Induced Liver Injury (DILI) was not found in the conducted searches. General information regarding DILI and its association with various drugs, including NSAIDs, is available frontiersin.orgdrughunter.comfda.govsmw.ch. The mechanisms of DILI are complex and can involve various factors drughunter.comsmw.ch. However, the potential for this compound to cause DILI has not been specifically documented in the retrieved literature.

Liver Enzyme Elevations and Cholestatic/Hepatocellular Patterns

Specific data on liver enzyme elevations or the manifestation of cholestatic or hepatocellular patterns of liver injury directly attributable to this compound were not identified. General information on interpreting liver enzyme elevations (ALT, AST, ALP, GGT) and classifying liver injury patterns (hepatocellular, cholestatic, mixed) is available and used in the assessment of liver toxicity aasld.orgpracticalgastro.comzoetisdiagnostics.comnih.govlouisville.edu. However, the application of these patterns to this compound based on specific research findings was not found.

Renal System Toxicity

Impact on Renal Prostaglandins

Nonsteroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors like rofecoxib, are known to affect renal function through their influence on renal prostaglandins. fda.govahajournals.org Prostaglandins play a critical role in regulating renal hemodynamics, glomerular filtration rate (GFR), and tubular salt and water reabsorption. fda.govahajournals.org Inhibition of prostaglandin synthesis by COX inhibitors can lead to nephrotoxicity and disturbances in salt and water homeostasis, such as edema and hypertension. fda.govfda.gov

Studies on rofecoxib, a structurally related compound, have shown that it can influence renal function, resembling the effects of non-selective NSAIDs like indomethacin. fda.gov This influence includes associations with reductions in GFR, urinary sodium excretion, and urinary prostaglandins excretion. fda.gov Renal papillary necrosis has been observed sporadically in animal studies with non-specific COX inhibitors. fda.gov The decline in renal function due to selective COX-2 inhibitors like rofecoxib and celecoxib (B62257) can be particularly pronounced in elderly individuals and those with pre-existing renal conditions. ahajournals.org These renal effects are thought to be related to the depletion of prostacyclin. ahajournals.org

Neurotoxicity and Central Nervous System Effects

Neurotoxicity refers to the adverse effects of substances on the nervous system, potentially causing structural or functional damage. researchgate.netepa.gov While the specific neurotoxicity of this compound is subject to ongoing research, understanding the mechanisms related to similar compounds and relevant biological pathways provides context.

Role in Excitotoxicity and Oxidative Damage in Neuronal Cells

Excitotoxicity and oxidative stress are significant contributors to neuronal dysfunction and death in various neurological conditions. nih.govnih.gov Excitotoxicity often involves excessive stimulation of neurons, leading to an influx of calcium and the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This can impair mitochondrial function, a major source of ROS production. nih.gov Oxidative stress, characterized by an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, can damage cellular components, including DNA and proteins, and is implicated in neurodegenerative diseases. scribd.comajou.ac.kr

Research into the neuroprotective effects of interventions like the ketogenic diet, which increases ketone body levels, suggests potential mechanisms relevant to combating excitotoxicity and oxidative damage. nih.govnih.govnih.gov Ketones, such as beta-hydroxybutyrate and acetoacetate, have been shown to decrease neuronal death and prevent changes in neuronal membrane properties induced by glutamate (B1630785) excitotoxicity in in vitro studies. nih.gov They significantly reduced mitochondrial production of ROS by increasing NADH oxidation in the mitochondrial respiratory chain. nih.gov This mechanism may contribute to neuroprotection by helping to restore normal bioenergetic function under oxidative stress. nih.gov

Selective COX-2 inhibitors have also been investigated for potential neuroprotective effects, particularly in the context of cerebral ischemia. researchgate.net COX-2 overexpression has been linked to apoptotic neuronal cell death, and inhibition of COX-2 activity has shown protective effects against excitotoxicity in animal models of ischemia and seizure-induced injury. researchgate.net

Analytical Methodologies for 5 Keto Vioxx Detection and Quantification

Spectrometric Methods

Mass Spectrometry (MS) Applications for Metabolite Identification and Quantification

Mass spectrometry, often coupled with chromatographic separation techniques like liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of drug metabolites, including those of rofecoxib (B1684582). LC-MS/MS has been utilized in the analysis of rofecoxib and its metabolites in biological matrices such as plasma nih.gov. This technique allows for the separation of complex mixtures and provides detailed structural information through fragmentation patterns, aiding in the identification of metabolites like 5-keto-rofecoxib.

Studies investigating rofecoxib metabolism have employed LC/MS-MS for metabolite characterization wikidoc.org. For instance, in vitro metabolism studies using human liver fractions have utilized LC/MS-MS in negative ion mode to analyze metabolites wikidoc.org. While specific details on the fragmentation patterns or mass transitions for 5-keto-rofecoxib were not extensively detailed in the search results, the general applicability of LC-MS/MS for identifying and quantifying rofecoxib metabolites is well-established in the literature nih.govwikidoc.orgmetabolomicsworkbench.org. The sensitivity and specificity of MS make it suitable for detecting metabolites present at low concentrations in biological samples.

Electroanalytical Methods

Electroanalytical methods, which measure the electrical properties of an analyte in solution, offer alternative approaches for drug analysis. While extensive data specifically on the electroanalysis of 5-keto-rofecoxib is limited in the provided search results, electroanalytical techniques such as voltammetry have been applied to the parent compound, rofecoxib nih.gov.

Voltammetry and Potentiometry

Voltammetry involves measuring the current as the potential is varied, while potentiometry measures the potential difference of an electrochemical cell at zero current. Square wave voltammetry has been reported for the analysis of rofecoxib nih.gov. These methods can be sensitive and cost-effective, potentially offering advantages for certain applications. However, their application to complex biological matrices and specific metabolites like 5-keto-rofecoxib would require careful method development and validation to address potential interferences. The principles applied to the electrochemical behavior of rofecoxib could potentially be extended to its metabolites, but specific research on 5-keto-rofecoxib using these techniques was not prominently found in the search results.

Sample Preparation Strategies for Biological Matrices

Analyzing 5-keto-rofecoxib in biological matrices such as plasma, serum, or urine necessitates effective sample preparation to isolate the analyte from complex biological components, remove interfering substances, and concentrate the metabolite. Common strategies include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein Precipitation

Protein precipitation is a simple and rapid method often used as a preliminary step in the preparation of biological samples for chromatographic and mass spectrometric analysis. This technique involves adding an organic solvent or a precipitating agent to the biological sample, causing proteins to denature and precipitate. The supernatant, containing the analyte (5-keto-rofecoxib) and other soluble components, is then separated by centrifugation wikidoc.org. This method is effective in removing a large portion of proteins that can interfere with downstream analysis or damage analytical columns.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more selective techniques used to isolate and concentrate analytes from biological matrices. SPE utilizes a solid stationary phase to selectively retain the analyte while unwanted components are washed away, followed by elution of the analyte. LLE involves partitioning the analyte between two immiscible liquid phases. These methods are widely used in the analysis of drugs and their metabolites, including rofecoxib and its derivatives, to achieve cleaner extracts and improve the sensitivity and specificity of the analytical method bidd.group. The choice between SPE and LLE depends on the physicochemical properties of the analyte and the matrix, as well as the required selectivity and recovery.

Method Validation Parameters

The validation of any analytical method for the detection and quantification of 5-keto-rofecoxib in biological matrices is essential to ensure its reliability, accuracy, and reproducibility. Method validation typically involves assessing several key parameters, often following international guidelines. These parameters include:

Specificity: The ability of the method to uniquely measure the analyte in the presence of other components in the sample matrix, such as endogenous compounds, co-administered medications, or other metabolites.

Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range. This is typically assessed by analyzing a series of standards at different concentrations nih.gov.

Accuracy: The closeness of the measured value to the true concentration of the analyte. This is often evaluated by analyzing quality control samples at different concentrations.

Precision: The agreement among individual measurements when the same homogeneous sample is analyzed multiple times. Precision can be assessed at different levels, such as within-run and between-run variability nih.gov.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified nih.gov.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision nih.gov.

Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix.

Stability: The ability of the analyte to remain unchanged in the sample matrix under specific storage conditions and during the analytical procedure nih.gov.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation ensures that the analytical method is fit for its intended purpose, providing reliable data for studies involving 5-keto-rofecoxib.

Sensitivity (Limit of Detection, Limit of Quantification)

Sensitivity in analytical chemistry refers to the ability of a method to detect and quantify the analyte at low concentrations. Two key parameters define sensitivity: the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

The LOD is the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified with acceptable accuracy and precision. It represents the point at which an analytical signal is distinguishable from the background noise.

The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision under the stated conditions of the test. It is the concentration at which the method's performance is deemed acceptable for a specified use.

Determining LOD and LOQ is a critical step in method validation, often involving the analysis of blank samples or samples spiked at low concentrations, and can be calculated using methods such as signal-to-noise ratio or based on the standard deviation of the response and the slope of the calibration curve.

Specific LOD and LOQ values for 5-Keto Vioxx would be determined experimentally during method validation for a particular analytical technique and matrix.

Selectivity and Specificity

Selectivity and specificity are crucial attributes ensuring that an analytical method accurately measures the target analyte without interference from other components in the sample matrix.

Selectivity refers to the extent to which the method can distinguish the analyte from other substances in the sample. Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

For the analysis of this compound in biological samples (e.g., plasma or urine), achieving high selectivity and specificity is particularly important due to the complex nature of these matrices, which contain numerous endogenous compounds and potentially other co-administered medications or their metabolites. Analytical techniques like LC-MS/MS are inherently selective due to the combination of chromatographic separation and specific mass transitions monitored for the analyte. wikipedia.orgguidetopharmacology.org

Validation of selectivity typically involves analyzing blank matrix samples, samples spiked with potential interfering substances, and comparing the responses to those obtained from samples containing only the analyte.

Accuracy and Precision

Accuracy and precision are fundamental parameters that describe the trueness and reproducibility of analytical results.

Accuracy refers to the closeness of agreement between the value found and the accepted true value. It assesses how well the method measures the actual amount of analyte present. Accuracy is often evaluated by analyzing quality control samples with known concentrations of the analyte and calculating the percentage recovery or bias. guidetopharmacology.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It indicates the reproducibility of the method. Precision is typically assessed at different levels (e.g., intra-day and inter-day precision) by analyzing replicate samples and is expressed as relative standard deviation (%RSD). guidetopharmacology.org

For a validated method for this compound, accuracy and precision would need to fall within acceptable limits, commonly defined by regulatory guidelines, to ensure the reliability of the quantitative results. guidetopharmacology.org

Clinical and Pre Clinical Significance of 5 Keto Vioxx

Biomarker Potential for Rofecoxib-Induced Adverse Events

The identification of reliable biomarkers is crucial for predicting which individuals may be at a higher risk for adverse events when exposed to certain medications. For rofecoxib (B1684582), research has focused on whether its metabolic products could serve as indicators of cardiovascular risk.

Correlation with Cardiovascular Outcomes

While a direct correlation between a specific rofecoxib metabolite and adverse cardiovascular outcomes has not been definitively established, evidence suggests that the metabolic process itself is linked to cardiotoxicity. Some research indicates that the cardiovascular toxicity of rofecoxib may not be a class effect but could stem from its unique chemical structure and primary metabolism. nih.gov This line of inquiry suggests that rofecoxib's structure facilitates the formation of a reactive maleic anhydride (B1165640) in the presence of oxygen, a process linked to its metabolism by cytoplasmic reductase. nih.gov This reactive intermediate could contribute to the oxidative modification of lipids, a key factor in atherosclerosis. nih.gov

Another hypothesis proposes an indirect biomarker. Metabolomic studies in mice have shown that administration of rofecoxib leads to a dramatic, over 120-fold increase in the blood levels of 20-hydroxyeicosatetraenoic acid (20-HETE). nih.gov This accumulation, which correlates with a significantly shorter bleeding time, is thought to result from rofecoxib inhibiting the degradation of 20-HETE. nih.gov As 20-HETE is a potent vasoconstrictor, its accumulation may contribute to the cardiovascular events associated with rofecoxib, making it a potential biomarker for cardiovascular risk. nih.gov

| Proposed Mechanism/Biomarker | Description | Potential Clinical Relevance |

|---|---|---|

| Reactive Maleic Anhydride Formation | Formed from the parent drug rofecoxib due to its chemical structure and primary metabolism. nih.gov | May increase oxidative modification of lipids, contributing to atherosclerosis. nih.gov |

| 20-HETE Accumulation | Rofecoxib inhibits the degradation of 20-HETE, a potent vasoconstrictor, leading to a >120-fold increase in plasma levels in mice. nih.gov | Elevated 20-HETE is linked to shortened bleeding time and may serve as a biomarker for increased cardiovascular risk. nih.gov |

Association with Other Systemic Toxicities

Beyond cardiovascular events, the metabolites of rofecoxib have been investigated in the context of other systemic toxicities. While a definitive link between a specific metabolite and other toxicities is not firmly established, the liver is a primary site of rofecoxib metabolism. The principal products of rofecoxib metabolism are formed through reduction by cytosolic enzymes and oxidation. drugbank.com An oxidative metabolite, the glucuronide of the hydroxy derivative, accounts for approximately 8.8% of a given dose recovered in urine. drugbank.com

In Vitro and In Vivo Models for Studying Metabolite Effects

To understand the biological effects of rofecoxib's metabolites, researchers utilize a variety of in vitro and in vivo models. These models are essential for elucidating metabolic pathways and assessing potential toxicity.

Cell-Based Assays (e.g., Human Liver Subcellular Fractions, Endothelial Cells)

In vitro systems using human-derived cells and subcellular fractions are invaluable for studying drug metabolism in a controlled environment. Studies using human liver subcellular fractions have been instrumental in mapping the metabolic fate of rofecoxib. nih.gov

These assays have shown that the biotransformation of rofecoxib is highly dependent on the specific liver fraction and the presence of cofactors like NADPH. nih.gov

Liver Microsomes: In this fraction, NADPH-dependent oxidation is the predominant pathway, leading to the formation of 5-hydroxyrofecoxib. nih.gov

Liver Cytosol: In contrast, NADPH-dependent reduction is the main pathway in the cytosol. nih.gov The 5-hydroxyrofecoxib metabolite can also be reduced back to the parent rofecoxib in cytosolic incubations. nih.gov

S9 Fractions: Incubations with the S9 fraction, which contains both microsomal and cytosolic enzymes, show metabolites from both oxidative and reductive pathways. nih.gov

Studies on human vascular cells have also been conducted. While one study found that rofecoxib, unlike celecoxib (B62257), had no effect on endothelial cell proliferation, apoptosis, or cell cycle distribution, these effects appeared to be independent of COX-2 inhibition. nih.gov Such cell-based assays are crucial for investigating the direct effects of the parent drug and potentially its metabolites on the vascular system.

Animal Models (e.g., Rats, Mice, Dogs)

Animal models are critical for understanding the disposition and metabolic profile of a drug in a whole-organism setting. Rats, mice, and dogs have been used in the study of rofecoxib metabolism. researchgate.net

Metabolism studies in rats and dogs have shown that rofecoxib is extensively metabolized, with excretion occurring primarily via the biliary route. researchgate.net

Rats: The major metabolite excreted in the urine and bile of rats is 5-hydroxyrofecoxib-O-beta-D-glucuronide. researchgate.net

Dogs: In dogs, major metabolites include 5-hydroxyrofecoxib-O-beta-D-glucuronide and trans-3,4-dihydro-rofecoxib in urine, and 5-hydroxyrofecoxib in the bile. researchgate.net

Animal models have also been essential in revealing potential toxicities. In a rat model of cardiac ischemia/reperfusion, chronic rofecoxib treatment was shown to increase mortality due to a proarrhythmic effect, a "hidden cardiotoxicity" not apparent in standard preclinical safety assessments. nih.gov Similarly, a murine model was used to identify the significant increase in 20-HETE levels following rofecoxib administration. nih.gov

| Animal Model | Major Metabolite(s) | Excretion Route |

|---|---|---|

| Rat | 5-hydroxyrofecoxib-O-beta-D-glucuronide researchgate.net | Urine & Bile researchgate.net |

| Dog | 5-hydroxyrofecoxib-O-beta-D-glucuronide, trans-3,4-dihydro-rofecoxib, 5-hydroxyrofecoxib researchgate.net | Urine & Bile researchgate.net |

Q & A

Basic Research Question

Q: What methodologies are recommended for characterizing the pharmacokinetic properties of 5-Keto Vioxx in preclinical studies? A: Pharmacokinetic studies should integrate dose-response assessments and bioanalytical techniques (e.g., LC-MS/MS) to measure absorption, distribution, metabolism, and excretion (ADME). In vivo models must adhere to OECD GIVIMP guidelines for reproducibility, including chemically defined test materials and justification of exposure routes relevant to human physiology . For dose selection, use multi-level dosing to avoid reliance on single-dose data, ensuring alignment with human exposure thresholds .

Advanced Research Question

Q: How can researchers resolve contradictions in reported cardiotoxicity profiles of this compound across independent studies? A: Apply systematic review frameworks (e.g., PICOT ) to standardize comparisons:

- P opulation: Specify animal/human cell lines used.

- I ntervention: Detail dosage, administration routes, and treatment duration.

- C omparison: Cross-reference studies using negative controls (e.g., non-COX-2 inhibitors).

- O utcome: Standardize toxicity endpoints (e.g., troponin levels, arrhythmia incidence).

- T ime frame: Align observation periods to account for delayed effects.

Meta-analyses should include sensitivity testing to address variability in experimental conditions (e.g., species-specific metabolic pathways) .

Basic Research Question

Q: What in vitro assays are validated for assessing COX-2 selectivity of this compound? A: Use enzyme inhibition assays with recombinant COX-1/COX-2 isoforms, quantifying IC50 values. Pair with ex vivo whole-blood assays to validate selectivity in physiological matrices. Ensure assays follow ARRIVE guidelines for transparency, including full disclosure of reagent sources and statistical power calculations .

Advanced Research Question

Q: What strategies mitigate bias in literature reviews on this compound’s safety, given historical precedents of data suppression (e.g., Vioxx scandal)? A: Implement kaleidoscopic analysis (multidisciplinary lens) to cross-validate findings:

- Ghostwriting audits : Use tools like Semrush Topic Research to identify authorship patterns in older studies .

- Data triangulation : Combine preclinical data, post-marketing surveillance, and independent toxicology reports.

- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to exclude studies with undisclosed conflicts of interest .

Basic Research Question

Q: How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity? A: Adopt 3+3 phase I trial designs with toxicity grading per CTCAE v6.0 . Use Bayesian hierarchical models to predict maximum tolerated dose (MTD), incorporating covariates like renal/hepatic function. Preclinical data must include toxicokinetic profiling to identify nonlinear pharmacokinetics .

Advanced Research Question

Q: What computational tools are effective for predicting off-target interactions of this compound, given structural similarities to withdrawn COX-2 inhibitors? A: Combine molecular docking (e.g., AutoDock Vina) with machine learning-based QSAR models trained on Tox21 datasets. Validate predictions using cryo-EM structural data of COX-2 isoforms and off-target receptors (e.g., potassium channels). Cross-reference results with FAERS pharmacovigilance data to prioritize high-risk interactions .

Basic Research Question

Q: What statistical methods are appropriate for analyzing time-to-event data in this compound carcinogenicity studies? A: Use Kaplan-Meier survival curves with log-rank tests for intergroup comparisons. For multifactorial analysis, apply Cox proportional hazards models adjusted for confounders (e.g., age, genetic background). Ensure reproducibility by publishing raw survival datasets and code (e.g., GitHub repositories) per CONSORT-EHEALTH standards .

Advanced Research Question

Q: How can researchers address reproducibility challenges in this compound’s anti-inflammatory efficacy across heterogeneous patient populations? A: Deploy stratified randomization in clinical trials, segmenting cohorts by biomarkers (e.g., CRP levels, IL-6 polymorphisms). Use PEO frameworks (Population, Exposure, Outcome) for qualitative synthesis of patient-reported outcomes. Share protocols via Open Science Framework to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.